5-Phenyl-3-((trimethylsilyl)methyl)oxazolidin-4-one
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Overview
Description
5-Phenyl-3-((trimethylsilyl)methyl)oxazolidin-4-one is a heterocyclic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of a phenyl group and a trimethylsilyl group attached to the oxazolidinone ring makes it unique and potentially useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-((trimethylsilyl)methyl)oxazolidin-4-one can be achieved through several methods. One common approach involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another method includes the treatment of 4-benzyl- or 4-isopropyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, leading to the formation of oxazolidin-2-ones via the modified Curtius rearrangement .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-((trimethylsilyl)methyl)oxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones with different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine compounds, trimethylsilyl azide, and various catalysts such as triazabicyclodecene . Reaction conditions often involve specific solvents like hexafluoroisopropanol and controlled temperatures to achieve desired products.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in different chemical applications .
Scientific Research Applications
5-Phenyl-3-((trimethylsilyl)methyl)oxazolidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Phenyl-3-((trimethylsilyl)methyl)oxazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modifying the activity of these targets. This interaction can lead to various biological effects, including antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone derivative with enhanced antibacterial properties.
Contezolid: A newer oxazolidinone with potential clinical applications.
Uniqueness
5-Phenyl-3-((trimethylsilyl)methyl)oxazolidin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the trimethylsilyl group, in particular, enhances its stability and reactivity compared to other oxazolidinones .
Properties
CAS No. |
671777-88-1 |
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Molecular Formula |
C13H19NO2Si |
Molecular Weight |
249.38 g/mol |
IUPAC Name |
5-phenyl-3-(trimethylsilylmethyl)-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C13H19NO2Si/c1-17(2,3)10-14-9-16-12(13(14)15)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
InChI Key |
UZDWBFKYWUDHSY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CN1COC(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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